molecular formula C11H12O4 B13203264 5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

Katalognummer: B13203264
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: GNQBSNZQFGCNSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 7, and two methyl groups at position 4 on the benzopyran ring. It is a derivative of coumarin, a naturally occurring compound found in many plants.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dihydroxyacetophenone with isobutyric anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by donating electrons to neutralize free radicals. This compound can also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.

    4H-1-Benzopyran-4-one, 2,3-dihydro-: Another benzopyran derivative with similar structural features.

    4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its biological activities.

Uniqueness

5,7-Dihydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is unique due to the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological properties. Its specific substitution pattern on the benzopyran ring differentiates it from other similar compounds and influences its interaction with molecular targets .

Eigenschaften

Molekularformel

C11H12O4

Molekulargewicht

208.21 g/mol

IUPAC-Name

5,7-dihydroxy-4,4-dimethyl-3H-chromen-2-one

InChI

InChI=1S/C11H12O4/c1-11(2)5-9(14)15-8-4-6(12)3-7(13)10(8)11/h3-4,12-13H,5H2,1-2H3

InChI-Schlüssel

GNQBSNZQFGCNSN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)OC2=CC(=CC(=C21)O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.